molecular formula C17H18ClN5OS B2609663 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide CAS No. 893921-19-2

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide

Cat. No.: B2609663
CAS No.: 893921-19-2
M. Wt: 375.88
InChI Key: JVVOIBOPPMEXGW-UHFFFAOYSA-N
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Description

The compound “2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds involves the formation of pyrazol-3-one substrates . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a versatile drug-like fragment that has drawn much attention as a pharmacophore .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research on compounds structurally related to 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide has demonstrated their potential in the synthesis of novel heterocyclic compounds with significant antibacterial and antifungal properties. Studies have explored the synthesis and biological evaluation of various derivatives, highlighting their antimicrobial efficacy against a range of pathogens. Notably, the development of these compounds involves innovative synthetic routes that furnish pyrazolo[3,4-d]pyrimidine derivatives with enhanced antimicrobial activities, positioning them as potential candidates for therapeutic applications in combating microbial infections.

  • For instance, Azab, Youssef, and El‐Bordany (2013) detailed the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. This study focused on creating derivatives that exhibited high antibacterial activity, underscoring the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in the development of antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013).

  • Another research endeavor by Hafez, El-Gazzar, and Al-Hussain (2016) led to the synthesis of novel pyrazole derivatives with attached oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds were evaluated for their antimicrobial and anticancer activities, demonstrating the multifaceted potential of such derivatives in medical research. The findings indicated that certain compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside possessing good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine core has also been explored for its anticancer potential. Studies synthesizing derivatives of this scaffold have assessed their efficacy against various cancer cell lines, indicating promising antitumor activities that merit further investigation.

  • El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against the human breast adenocarcinoma cell line MCF7. The study identified compounds with mild to moderate activity, providing a foundation for the development of novel anticancer agents based on this chemical structure (El-Morsy, El-Sayed, & Abulkhair, 2017).

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . The compound displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5OS/c1-3-22(4-2)15(24)10-25-17-14-9-21-23(16(14)19-11-20-17)13-7-5-6-12(18)8-13/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVOIBOPPMEXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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